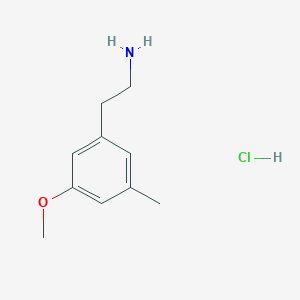
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, with optimized enzyme loading, substrate loading, temperature, and pH to achieve high conversion rates and yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transamination processes, utilizing biocatalysts to ensure high efficiency and selectivity. The reaction parameters are carefully controlled to maximize product formation and purity, with the final product being isolated and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and chiral gas chromatography (Chiral-GC) .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methylphenyl)ethan-1-amine hydrochloride
- 2-(3-Methoxyphenyl)ethan-1-amine hydrochloride
- 2-(4-Methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
2-(3-methoxy-5-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-5-9(3-4-11)7-10(6-8)12-2;/h5-7H,3-4,11H2,1-2H3;1H |
Clave InChI |
OKHYQQMQDBPSGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















